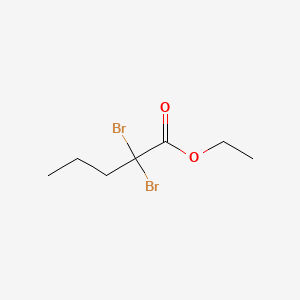

Valeric acid, 2,2-dibromo-, ethyl ester

Description

Overview of Halogenated Organic Compounds in Synthesis

Halogenated organic compounds are molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. thieme-connect.comanylearn.ai These compounds are broadly classified into alkyl halides, vinyl halides, and aryl halides based on the hybridization of the carbon atom to which the halogen is attached. ksu.edu.sa The inclusion of a halogen atom significantly alters the chemical and physical properties of the parent organic molecule. researchgate.net The high electronegativity of halogens creates a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ksu.edu.sa This inherent reactivity makes halogenated organic compounds invaluable as versatile intermediates in a vast array of chemical transformations, including nucleophilic substitution reactions, elimination reactions, and the formation of organometallic reagents. ksu.edu.sa They are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.comresearchgate.net

Specific Context of α,α-Dibromoester Motifs in Organic Chemistry

The α,α-dibromoester motif, characterized by the presence of two bromine atoms on the carbon atom adjacent to the ester carbonyl group, imparts unique chemical reactivity to the molecule. These compounds are a subset of geminal dihalides and are recognized as important precursors in various synthetic transformations. nih.gov One of the most significant applications of α,α-dibromoesters is their role as precursors to highly reactive ynoate species. nih.govacs.org Ynolates are powerful nucleophiles that have been utilized in the synthesis of complex molecules, including heterocycles and tetrasubstituted olefins. nih.gov The presence of the two bromine atoms also activates the α-carbon, making it a key site for various carbon-carbon bond-forming reactions.

Historical Development of Research on Dihaloesters

The study of dihaloesters is intrinsically linked to the broader history of research into halogenated organic compounds. Early investigations into these compounds were often driven by the desire to understand the fundamental principles of organic reactivity. The development of synthetic methods to introduce multiple halogen atoms onto a single carbon atom has been a continuous area of research. Historically, the preparation of α,α-dihaloesters often involved harsh reaction conditions. For instance, the Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids, could be extended to produce dihalogenated products, but its application was often limited. acs.org Over the years, milder and more efficient methods for the synthesis of α,α-dihaloesters have been developed, expanding their accessibility and utility in organic synthesis. nih.govacs.org

Rationale for In-depth Investigation of Valeric acid, 2,2-dibromo-, ethyl ester

While specific research on "this compound" is limited, a detailed investigation into this compound and its analogs is warranted for several reasons. As a member of the α,α-dibromoester class, it holds potential as a precursor to novel ynoates and other reactive intermediates. The five-carbon valerate (B167501) chain introduces a specific lipophilic character that could influence the reactivity and physical properties of the molecule and its derivatives. A thorough study of its synthesis and reactivity would contribute to the broader understanding of α,α-dibromoesters and could lead to the development of new synthetic methodologies and the creation of novel chemical entities with potential applications in various fields of chemistry.

Chemical Properties and Synthesis of Ethyl 2,2-Dibromovalerate

Due to the lack of specific experimental data for ethyl 2,2-dibromovalerate in the searched literature, this section will discuss the general properties and synthetic routes applicable to α,α-dibromoesters.

General Physical and Chemical Properties of α,α-Dibromoesters

| Property | General Description |

| Appearance | Typically colorless to pale yellow liquids or low-melting solids. |

| Solubility | Generally soluble in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. Their solubility in water is typically low. |

| Boiling Point | The boiling points of α,α-dibromoesters are significantly higher than their non-halogenated counterparts due to their increased molecular weight and stronger intermolecular forces. |

| Reactivity | The key reactive site is the α-carbon bearing the two bromine atoms, which is susceptible to nucleophilic attack and can undergo elimination reactions to form ynolates. |

Synthesis of α,α-Dibromoesters

Several methods have been developed for the synthesis of α,α-dibromoesters. A modern and practical approach involves a two-step sequence starting from aldehydes. acs.orgacs.org

Dibromination of Aldehydes: Aldehydes can be readily dibrominated at the α-position by treatment with bromine in the presence of an acid catalyst such as hydrobromic acid. acs.org

Oxidative Esterification: The resulting α,α-dibromoaldehydes can then be converted to the corresponding esters through oxidative esterification. This can be achieved using an oxidizing agent like iodine in the presence of an alcohol. acs.org

An alternative strategy involves the Claisen rearrangement of dibromoketene acetals, which can be formed from allylic alcohols. This method is particularly useful for preparing γ,δ-unsaturated α,α-dibromoesters. nih.gov

Table of Compound Names

| Trivial Name | Systematic Name |

| This compound | Ethyl 2,2-dibromopentanoate |

| Valeric acid | Pentanoic acid pharmaffiliates.comchemicalbook.com |

| Ethyl 2-bromovalerate | Ethyl 2-bromopentanoate fishersci.com |

| Ethyl 2,5-dibromopentanoate | Ethyl 2,5-dibromopentanoate nih.gov |

| α,α-Dibromo-D-camphor | (1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one nih.gov |

| Ethyl α,β-dibromo-β-phenylpropionate | Ethyl 2,3-dibromo-3-phenylpropanoate orgsyn.org |

| 2-bromo-2-propyl-valeric acid ethyl ester | Ethyl 2-bromo-2-propylpentanoate molbase.com |

| α-Bromoisovaleric acid ethyl ester | Ethyl 2-bromo-3-methylbutanoate laborchemie.de |

| Ethyl-2,2-dimethyl-7-bromoheptanoate | Ethyl 7-bromo-2,2-dimethylheptanoate chemicalbook.comgoogle.com |

Structure

3D Structure

Properties

CAS No. |

63979-44-2 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

ethyl 2,2-dibromopentanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |

InChI Key |

JUUDRNVCVXZSCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)(Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Valeric Acid, 2,2 Dibromo , Ethyl Ester

Nucleophilic Substitution Reactions at the α-Position

The electron-withdrawing nature of the ester group and the two bromine atoms makes the α-carbon of ethyl 2,2-dibromopentanoate highly electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a substitution mechanism where one or both bromine atoms are replaced by the incoming nucleophile.

Stereochemical Considerations in Substitution Processes

While ethyl 2,2-dibromopentanoate itself is achiral, nucleophilic substitution at the α-position can lead to the formation of a chiral center if the two bromine atoms are replaced by different substituents in a stepwise manner. The stereochemical outcome of such reactions is a critical consideration.

Nucleophilic substitution reactions at an α-carbon bearing a halogen can proceed through different mechanisms, such as S_N_2 (bimolecular nucleophilic substitution). In an S_N_2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. libretexts.org However, for substrates with two leaving groups like ethyl 2,2-dibromopentanoate, the reaction can be more complex.

The stereochemistry of substitution in α-halo ketones, which are structurally related to α-halo esters, is influenced by factors such as the nature of the nucleophile, the solvent, and the specific conformation of the substrate. researchgate.net In some cases, the reaction may not be stereospecific, leading to a mixture of enantiomers or diastereomers. The presence of the carbonyl group can also influence the reaction pathway, potentially through the formation of enolate intermediates. researchgate.net

Reaction with Nitrogen-Containing Nucleophiles: Formation of Functionalized Derivatives

Nitrogen-containing nucleophiles, such as amines and azides, readily react with α-halo esters to form a variety of functionalized products. These reactions are fundamental in the synthesis of amino acids and other nitrogen-containing compounds. wikipedia.org

For instance, the reaction of an α-bromo ester with ammonia is a classic method for the synthesis of amino acids. wikipedia.org Similarly, primary and secondary amines can be used to introduce alkyl- or aryl-amino groups at the α-position. The general reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic α-carbon, leading to the displacement of a bromide ion.

The reaction of ethyl 2,2-dibromopentanoate with nitrogen nucleophiles can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants. For example, reaction with one equivalent of an amine could potentially yield ethyl 2-amino-2-bromopentanoate, while an excess of the amine might lead to the formation of ethyl 2,2-diaminopentanoate.

Elimination Reactions

In the presence of a base, ethyl 2,2-dibromopentanoate can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form a carbon-carbon double bond. The course of the elimination reaction can be influenced by the strength and steric bulk of the base, as well as the reaction temperature.

Formation of Vinyl Bromides

Elimination of one equivalent of HBr from ethyl 2,2-dibromopentanoate results in the formation of an α-bromo-α,β-unsaturated ester, which is a type of vinyl bromide. This reaction is a valuable method for introducing a double bond into the molecule. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.orgopenstax.org

The mechanism of this elimination can be either E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the reaction conditions. lumenlearning.com The E2 mechanism is a one-step process where the base abstracts a proton from the β-carbon at the same time as the bromide ion leaves from the α-carbon. libretexts.org The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. libretexts.org For a primary dihaloalkane derivative like ethyl 2,2-dibromopentanoate, an E2 mechanism is generally more likely, especially with a strong, non-hindered base.

Generation of Ketene (B1206846) Intermediates

Under certain conditions, particularly with the use of strong, hindered bases, α,α-dihalo esters can undergo a more complex elimination pathway to generate highly reactive ketene intermediates. This transformation involves the removal of both bromine atoms and the formation of a carbon-carbon double bond between the α- and carbonyl carbons.

The generation of ketenes from acid chlorides using tertiary amines is a well-established method. nih.gov A similar principle can be applied to α,α-dihalo esters. The proposed mechanism involves the initial formation of a vinyl bromide, followed by a second dehydrohalogenation or a related elimination process to yield the ketene. These ketene intermediates are not typically isolated but are trapped in situ by nucleophiles present in the reaction mixture.

Reductive Transformations

The carbon-bromine bonds in ethyl 2,2-dibromopentanoate can be cleaved through reductive processes. These reactions can lead to the formation of the corresponding monobromo- or fully reduced pentanoate ester. Common reducing agents for such transformations include metal hydrides, such as lithium aluminium hydride, or catalytic hydrogenation.

Reduction of α-halo esters can also be achieved using dissolving metal reductions (e.g., zinc in acetic acid). The choice of reducing agent and reaction conditions will determine the extent of the reduction. For example, milder reducing agents might selectively remove one bromine atom, while more powerful reagents could lead to the removal of both.

Precursors to Ynolates via Reductive Lithiation

The transformation of α,α-dihalo esters into ynolates via reductive lithiation is a known synthetic strategy. This process typically involves the use of a strong reducing agent, such as an organolithium reagent, to effect a halogen-metal exchange and subsequent elimination to form the carbon-carbon triple bond of the ynolate.

Double Deprotonation Methods for Ynolate Formation

Information regarding the specific application of double deprotonation methods to Valeric acid, 2,2-dibromo-, ethyl ester for the formation of ynolates is not available in the reviewed literature. This method, while utilized for certain substrates, does not have documented examples specifically involving this compound.

Mechanistic Insights into Ynolate Generation

While the general mechanism for ynolate generation from gem-dihalo esters is understood to proceed through a series of steps involving electron transfer, halogen-metal exchange, and elimination, specific mechanistic studies on this compound are absent from the scientific record. Therefore, any detailed mechanistic insights would be extrapolations from related compounds rather than based on direct evidence for the title compound.

Oxidative Transformations

The oxidation of α,α-dihalo esters can lead to a variety of products depending on the oxidant and reaction conditions. However, the specific oxidative transformations of this compound have not been a subject of detailed investigation in the available literature.

Oxidation Pathways and Products

There is no specific information available concerning the oxidation pathways and resulting products for this compound. Research on the oxidation of other α,α-dihalo esters suggests potential pathways could include the formation of α-keto esters or other carbonyl compounds, but this has not been experimentally verified for the compound .

Rearrangement Reactions

Rearrangement reactions of functionalized esters are a cornerstone of organic synthesis. However, the participation of this compound in such reactions is not documented.

Sigmatropic Rearrangements in Functionalized Dibromoesters

There are no available studies or reports on the sigmatropic rearrangements of this compound. While this class of reactions is important for other functionalized esters, its applicability to this specific dibromoester has not been explored in the current body of scientific literature.

Carbonium Ion Rearrangements in Related Halogenated Systems

Carbonium ion rearrangements, such as the Wagner-Meerwein rearrangement, are a class of organic reactions involving the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent positively charged carbon atom. wikipedia.orglscollege.ac.in These 1,2-rearrangements typically proceed through a carbocation intermediate, with the driving force being the formation of a more stable carbocation. wikipedia.orglumenlearning.com Such rearrangements are common in reactions involving carbocation intermediates, which can be generated through various methods including the protonation of alkenes or alcohols, and the solvolysis of alkyl halides. mychemblog.com

In the context of halogenated systems, the formation of a carbocation can be initiated by the departure of a halide ion, particularly with the assistance of a Lewis acid or under solvolysis conditions. While specific studies on carbonium ion rearrangements of this compound are not extensively detailed in the available literature, the principles of carbocation stability can be applied to predict potential transformation pathways.

The stability of a carbocation is paramount in determining the likelihood and nature of a rearrangement. lumenlearning.com Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. This stability is attributed to inductive effects and hyperconjugation. If a reaction involving a halogenated ester were to proceed through a carbocation intermediate, a rearrangement would be plausible if it leads to a more stable carbocation.

For instance, in a hypothetical scenario where a carbocation is formed at a less substituted carbon in a halogenated acyclic system, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more substituted and thus more stable carbocation. lumenlearning.com The Wagner-Meerwein rearrangement is a classic example of this, often observed in bicyclic terpenes where it facilitates the conversion of isoborneol to camphene. wikipedia.org While this is a cyclic example, the underlying principle of seeking carbocation stability is universal.

The mechanism of such a rearrangement involves the movement of a substituent to an adjacent carbocation center. chemistrysteps.com This process is typically intramolecular and results in a skeletal isomerization of the molecule. masterorganicchemistry.com It is important to note that rearrangements are characteristic of reactions proceeding through an S_N1 mechanism, where a carbocation intermediate is formed, and are generally not observed in S_N2 reactions which are concerted.

The following table summarizes the general types of migrating groups in Wagner-Meerwein rearrangements and the resulting carbocation stability.

| Migrating Group | Initial Carbocation | Rearranged Carbocation | Stability |

| Hydride (H⁻) | Secondary | Tertiary | Increased |

| Alkyl (R⁻) | Secondary | Tertiary | Increased |

| Aryl (Ar⁻) | Secondary | Tertiary | Increased |

This table provides a generalized overview of carbocation rearrangements. The actual outcome depends on the specific substrate and reaction conditions.

Mechanism of Ester Hydrolysis and Interconversion with Related Carboxylic Acids

The hydrolysis of esters is a fundamental organic reaction that results in the formation of a carboxylic acid and an alcohol. wikipedia.org This transformation can be catalyzed by either acid or base. The interconversion between this compound and its corresponding carboxylic acid, 2,2-dibromovaleric acid, proceeds through these hydrolytic pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.comyoutube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (hydronium ion). youtube.com

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is known as saponification. wikipedia.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible. masterorganicchemistry.com

The mechanism for saponification is as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. youtube.com

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and essentially irreversible, forming a carboxylate salt and ethanol. masterorganicchemistry.comyoutube.com

Protonation (Workup): To obtain the final carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt. masterorganicchemistry.com

The presence of two electron-withdrawing bromine atoms on the alpha-carbon of this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack in both acid- and base-catalyzed hydrolysis compared to its non-halogenated counterpart.

The following table outlines the key differences between acid- and base-catalyzed hydrolysis of this compound.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) in catalytic amounts | Base (e.g., NaOH, KOH) in stoichiometric amounts wikipedia.org |

| Reversibility | Reversible wikipedia.org | Irreversible masterorganicchemistry.com |

| Initial Product | 2,2-Dibromovaleric acid and ethanol | Sodium 2,2-dibromovalerate and ethanol |

| Final Product | 2,2-Dibromovaleric acid and ethanol | 2,2-Dibromovaleric acid (after acidic workup) and ethanol |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate with an alkoxide leaving group |

Synthetic Utility As a Building Block in Complex Organic Synthesis

Precursor to Highly Reactive Intermediates

The synthetic potential of ethyl 2,2-dibromovalerate is unlocked through its conversion into potent chemical intermediates. The presence of two bromine atoms on the α-carbon facilitates elimination reactions that lead to the formation of species not readily accessible through other means.

The most significant application of ethyl 2,2-dibromovalerate is as a precursor to lithium ynolates. Upon treatment with two equivalents of a strong base, typically an organolithium reagent like tert-butyllithium, the compound undergoes a process related to the Kowalski ester homologation. acs.org This transformation involves a sequence of deprotonation and elimination steps, ultimately yielding a lithium pent-1-yn-1-olate. This ynolate is a highly reactive, electron-rich species containing a carbon-carbon triple bond, making it a powerful nucleophile for constructing complex molecules. acs.org

The ynolate generated from ethyl 2,2-dibromovalerate can participate in [2+2] cycloaddition reactions with various π-systems, particularly alkenes. In these reactions, the ynolate acts as a ketene (B1206846) equivalent. The cycloaddition of the ynolate to an alkene dipolarophile leads to the formation of a four-membered ring, specifically a cyclobutanone (B123998) derivative, after hydrolysis. bohrium.com This reaction is a powerful tool for constructing substituted cyclobutane (B1203170) frameworks, which are key structural motifs in numerous natural products. rsc.org The reaction proceeds in a stepwise manner through a diradical intermediate. wikipedia.org

Table 1: Examples of [2+2] Cycloaddition Reactions with Pent-1-yn-1-olate This table presents hypothetical products based on established reactivity patterns of ynolates.

| Alkene Partner (Dipolarophile) | Resulting Cyclobutanone Product |

| Ethylene | 2-Propylcyclobutanone |

| Styrene | 3-Phenyl-2-propylcyclobutanone |

| Methyl Acrylate | Methyl 3-oxo-2-propylcyclobutane-1-carboxylate |

| Cyclopentene | 7-Propylbicyclo[3.2.0]heptan-6-one |

While the ynolate itself does not directly undergo a Dieckmann condensation—an intramolecular reaction of diesters to form cyclic β-keto esters wikipedia.orgalfa-chemistry.com—it serves as a key initiator for sequential reactions that incorporate this cyclization. In a one-pot process, the ynolate can act as a potent nucleophile, attacking a keto-ester. This initial addition forms a β-lactone enolate intermediate, which can then undergo an intramolecular Dieckmann-type cyclization. weebly.com The subsequent decarboxylation of the β-lactone yields highly substituted cycloalkenones. weebly.com This tandem strategy effectively uses the ynolate to construct a substrate suitable for the Dieckmann cyclization, enabling the synthesis of five- and six-membered carbocyclic rings. wikipedia.orgweebly.com

Table 2: Ynolate-Initiated Tandem Dieckmann Condensation This table illustrates a synthetic strategy using the ynolate derived from ethyl 2,2-dibromovalerate.

| Keto-Ester Substrate | Intermediate Adduct | Final Cycloalkenone Product |

| Ethyl 4-oxohexanoate | β-Lactone enolate from addition to ketone | 2,3-Dipropylcyclopent-2-en-1-one |

| Ethyl 5-oxoheptanoate | β-Lactone enolate from addition to ketone | 2,3-Dipropylcyclohex-2-en-1-one |

| Ethyl 3-methyl-4-oxohexanoate | β-Lactone enolate from addition to ketone | 2,3-Dipropyl-4-methylcyclopent-2-en-1-one |

A sophisticated application of ynolates is in the torquoselective olefination of carbonyl compounds to create sterically hindered, tetrasubstituted alkenes. researchgate.net The reaction mechanism involves an initial [2+2] cycloaddition between the ynolate and a ketone or aldehyde to form a β-lactone enolate. This intermediate then undergoes a thermal, conrotatory electrocyclic ring-opening to yield the alkene product. nih.gov The stereochemical outcome of the olefin is governed by the torquoselectivity of this ring-opening step, which is influenced by the electronic properties of the substituents on the original carbonyl compound. weebly.comresearchgate.net Generally, electron-donating groups on the carbonyl partner tend to rotate "outward," resulting in a trans relationship to the newly formed carboxylate group, while electron-withdrawing groups rotate "inward" to adopt a cis relationship. weebly.com This method provides a high degree of stereocontrol in the synthesis of complex alkenes. nih.gov

Table 3: Torquoselective Olefination of Carbonyls with Pent-1-yn-1-olate Stereochemical outcomes are predicted based on established torquoselectivity principles.

| Carbonyl Compound | Substituent Electronic Nature | Predicted Major Alkene Isomer |

| Acetophenone | Phenyl (neutral/withdrawing) | (Z)-ethyl 2-methyl-3-phenyl-2-hexenoate |

| Pivaldehyde | tert-Butyl (donating) | (E)-ethyl 2-propyl-4,4-dimethyl-2-pentenoate |

| Ethyl pyruvate | Ester (withdrawing) | (Z)-ethyl 2-(ethoxycarbonyl)-2-hexenoate |

| α-Methoxyacetone | Methoxy (donating) | (E)-ethyl 3-methoxy-2-methyl-2-hexenoate |

Ynolates are effective dipolarophiles in 1,3-dipolar cycloadditions, providing a direct route to five-membered heterocycles. wikipedia.org This reaction involves the combination of the 4π-electron system of a 1,3-dipole with the 2π-electron system of the ynolate's triple bond. chesci.comnih.gov For example, the reaction of a lithium ynolate with a nitrone generates a substituted isoxazolidinone ring system with high stereoselectivity. acs.orgijrpc.com Similarly, reaction with organic azides can produce substituted triazoles. This cycloaddition is a powerful, convergent method for synthesizing functionalized five-membered heterocyclic compounds, which are prevalent in medicinal chemistry. wikipedia.orgmdpi.com

Table 4: 1,3-Dipolar Cycloaddition Reactions with Pent-1-yn-1-olate Products shown are representative of the heterocyclic cores formed.

| 1,3-Dipole | Resulting Heterocycle Class | Example Product Structure |

| N-benzylidenemethanamine N-oxide (Nitrone) | Isoxazolidinone | 3-Phenyl-5-propylisoxazolidin-5-one |

| Phenyl Azide | 1,2,3-Triazole | 1-Phenyl-4-propyl-1H-1,2,3-triazol-4-ol |

| Benzonitrile Oxide | Isoxazole | 3-Phenyl-5-propylisoxazol-5-ol |

Ynolates in Carbon-Carbon Bond-Forming Reactions

Construction of Carbocyclic and Heterocyclic Systems

The utility of ethyl 2,2-dibromovalerate as a synthetic building block is demonstrated by its application in the construction of diverse cyclic systems. The reactive ynolate intermediate derived from it is the key to accessing these molecular scaffolds.

Carbocyclic Systems: The synthesis of all-carbon ring systems is readily achieved through several pathways.

Four-Membered Rings: Direct [2+2] cycloaddition of the derived ynolate with alkenes provides a straightforward entry to functionalized cyclobutane derivatives. scholaris.ca

Five- and Six-Membered Rings: The ynolate-initiated tandem Dieckmann condensation sequence is a more sophisticated strategy for building five- and six-membered carbocycles. weebly.com This approach yields highly substituted cyclopentenone and cyclohexenone cores, which are versatile intermediates for further synthetic elaboration. nih.gov

Heterocyclic Systems: Ethyl 2,2-dibromovalerate is also an excellent starting point for the synthesis of heterocycles, which are structures of immense importance in medicinal chemistry. nih.govbioorganica.com.ua

Five-Membered Heterocycles: The 1,3-dipolar cycloaddition of the ynolate with various 1,3-dipoles is the most direct method for constructing five-membered heterocyclic rings. uni-rostock.de Reactions with nitrones yield isoxazolidinones, while reactions with azides and nitrile oxides produce triazoles and isoxazoles, respectively. wikipedia.org

Lactams and Butenolides: The products derived from the torquoselective olefination of α-amino ketones and α-oxy ketones can be readily converted into multisubstituted γ-butyrolactams and butenolides, respectively, which are other important classes of heterocyclic compounds. nih.gov

Development of Chemical Probes and Derivatization Reagents

Beyond its role as a building block, the unique properties of ethyl 2,2-dibromovalerate lend themselves to applications in analytical chemistry and chemical biology.

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the detection and separation of target molecules, particularly small, polar compounds like carboxylic acids. nih.govthermofisher.com Derivatization reagents are designed to attach a chemical tag to the analyte, enhancing its chromatographic retention and ionization efficiency.

Ethyl 2,2-dibromovalerate could serve as a precursor for such a reagent. The presence of two bromine atoms provides a distinct isotopic signature (79Br and 81Br occur in an almost 1:1 ratio), which creates a characteristic doublet pattern in the mass spectrum. This pattern makes it easier to identify derivatized analytes in complex biological matrices. nih.gov A derivatization strategy would involve coupling the analyte carboxylic acid with a modified form of 2,2-dibromovaleric acid (after hydrolysis of the ethyl ester) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This approach is analogous to the use of other brominated reagents, such as 4-APEBA, which are specifically designed for the sensitive LC-MS analysis of carboxylic acids. nih.gov

| Strategy | Principle | Advantage for MS Detection | Reference Compound |

|---|---|---|---|

| Esterification | Converts polar acid to less polar ester. colostate.edu | Improves volatility for Gas Chromatography. | Methanol, Ethanol (B145695) |

| Amide Coupling | Forms a stable amide bond with a tagging molecule. nih.gov | Allows introduction of permanently charged or isotopically distinct groups. | 4-APEBA nih.gov |

| Isotopic Tagging | Incorporates atoms with a unique isotopic pattern. | Facilitates unambiguous identification of the analyte signal. | Brominated Reagents |

Site-selective modification of proteins is a powerful tool in chemical biology for studying protein function, creating antibody-drug conjugates, and developing new therapeutics. researchgate.net Cysteine residues, with their nucleophilic thiol side chains, are common targets for such modifications. nih.gov

Dibromo-compounds are effective reagents for cysteine modification. For example, structurally related molecules like methyl 2,5-dibromovalerate and 2,5-dibromohexanediamide (B1669862) have been used to convert cysteine residues into dehydroalanine (B155165) (Dha). nih.govmdpi.com This transformation occurs via a bis-alkylation of the cysteine thiol, followed by an elimination reaction. The resulting dehydroalanine is a versatile chemical handle that can be further modified with other nucleophiles. ox.ac.uk

Ethyl 2,2-dibromovalerate, with its geminal dibromo configuration, offers a different reactivity profile. It could act as a crosslinking agent at a single cysteine residue. The first substitution of a bromine by the cysteine thiol would be followed by a second reaction, possibly with a nearby nucleophilic residue on the protein or with an external nucleophile, leading to a stable, modified protein. This unique reactivity makes it a potential tool for creating specifically modified bioconjugates where precise control over the final structure is required.

Advanced Spectroscopic and Structural Elucidation of Valeric Acid, 2,2 Dibromo , Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of Valeric acid, 2,2-dibromo-, ethyl ester can be achieved.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound (CH₃CH₂CH₂CBr₂COOCH₂CH₃), four unique proton signals are expected. The absence of a proton at the C-2 position is a key feature of the spectrum.

The protons on the carbon adjacent to the dibrominated center (C-3) are expected to be the most deshielded of the propyl chain due to the inductive effect of the two bromine atoms. The ethyl ester group will present as a characteristic quartet and triplet pattern.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- (C-3) | ~ 2.4 - 2.6 | Triplet (t) | 2H | ~ 7.2 |

| -CH₂- (C-4) | ~ 1.6 - 1.8 | Sextet | 2H | ~ 7.4 |

| -CH₃ (C-5) | ~ 0.9 - 1.1 | Triplet (t) | 3H | ~ 7.6 |

| -O-CH₂- | ~ 4.2 - 4.4 | Quartet (q) | 2H | ~ 7.1 |

| -O-CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 3H | ~ 7.1 |

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. In a broadband proton-decoupled spectrum of this compound, seven distinct signals are anticipated, corresponding to each carbon atom in the molecule.

The carbonyl carbon (C-1) is expected to appear significantly downfield. The C-2 carbon, directly attached to two highly electronegative bromine atoms, will also be shifted downfield, though its signal may be broadened or of lower intensity. The remaining carbons of the propyl and ethyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~ 165 - 170 |

| CBr₂ (C-2) | ~ 45 - 55 |

| -CH₂- (C-3) | ~ 40 - 45 |

| -CH₂- (C-4) | ~ 25 - 30 |

| -CH₃ (C-5) | ~ 13 - 15 |

| -O-CH₂- | ~ 62 - 65 |

| -O-CH₂-CH₃ | ~ 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the protons on C-3 and C-4, C-4 and C-5, and within the ethyl ester group (-O-CH₂- with -O-CH₂-CH₃). This confirms the integrity of the propyl and ethyl fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon atom that bears protons by correlating the ¹H signals in Table 1 with the ¹³C signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different parts of the molecule. Crucial correlations would be observed from the C-3 protons to the carbonyl carbon (C-1) and the dibrominated carbon (C-2). Additionally, the protons of the ethyl ester's methylene group (-O-CH₂-) would show a correlation to the carbonyl carbon (C-1), confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the Ester Carbonyl and C-Br Bonds

The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the carbon-bromine bonds.

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹. The presence of two electron-withdrawing bromine atoms on the α-carbon (C-2) would likely shift this absorption to a higher frequency (wavenumber) compared to an unsubstituted ester.

Carbon-Bromine (C-Br) Stretch: The vibrations associated with the C-Br bonds typically appear in the fingerprint region of the spectrum. Strong absorptions are expected in the 700-500 cm⁻¹ range. The presence of two C-Br bonds on the same carbon may result in two distinct stretching bands (asymmetric and symmetric).

C-O Stretch: The ester C-O stretches would appear as strong bands in the 1300-1000 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the propyl and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~ 1745 | Strong, Sharp |

| C-O (Ester) | Stretch | ~ 1250 - 1100 | Strong |

| C-Br | Stretch | ~ 700 - 500 | Strong to Medium |

| C-H (sp³) | Stretch | ~ 2960 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₇H₁₂Br₂O₂. A key feature in its mass spectrum would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion peak ([M]⁺). A cluster of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed with a relative intensity ratio of approximately 1:2:1.

The primary fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional groups:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O single bond of the ester would result in a prominent acylium ion.

Loss of a bromine atom (•Br): The cleavage of a C-Br bond would lead to a fragment ion [M-Br]⁺.

McLafferty Rearrangement: While possible, this rearrangement is less likely given the substitution at the alpha-carbon.

Alpha-cleavage: Cleavage of the C2-C3 bond could result in the loss of a propyl radical (•CH₂CH₂CH₃).

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z Value | Ion Identity | Significance |

| 286/288/290 | [C₇H₁₂Br₂O₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 207/209 | [M-Br]⁺ | Loss of a bromine atom |

| 129 | [M-Br-Br-H]⁺ | Loss of both bromine atoms and a proton |

| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |

| 29 | [CH₂CH₃]⁺ | Ethyl fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for assigning an unambiguous elemental formula to a molecule by measuring its mass with very high accuracy. For "this compound" (Chemical Formula: C₇H₁₂Br₂O₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺˙ and its fragments containing bromine. The most intense peaks will correspond to ions containing combinations of these isotopes (⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, ⁸¹Br⁸¹Br) in an approximate 1:2:1 ratio.

The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), provides a precise theoretical value for comparison with experimental data. High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values to several decimal places, allowing for confident elemental composition determination. frontiersin.orgnih.gov

Table 1: Theoretical Exact Mass and Isotopic Distribution for the Molecular Ion of this compound (C₇H₁₂Br₂O₂)⁺˙

| Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

| C₇H₁₂⁷⁹Br₂O₂ | 285.9204 | 100.0 |

| C₇H₁₂⁷⁹Br⁸¹BrO₂ | 287.9184 | 97.3 |

| C₇H₁₂⁸¹Br₂O₂ | 289.9163 | 47.6 |

Note: This table presents the theoretical values. Experimental data from HRMS analysis would be required for confirmation.

Fragmentation Patterns for Structural Confirmation

The initial ionization would form the molecular ion [C₇H₁₂Br₂O₂]⁺˙. Key fragmentation pathways would likely include:

α-Cleavage: A common fragmentation for esters is the cleavage of the bond adjacent to the carbonyl group. This could result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.

Loss of Bromine: Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da). The subsequent loss of the second bromine atom is also a probable event.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the γ-carbon of the valeric acid chain could be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule.

Cleavage of the Alkyl Chain: Fragmentation of the propyl group attached to the α-carbon can also occur.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion | Formula | Theoretical m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [M - OCH₂CH₃]⁺ | C₅H₇Br₂O | 240.8867 | α-Cleavage |

| [M - Br]⁺ | C₇H₁₂BrO₂ | 207.0021 | Loss of a Bromine Radical |

| [M - 2Br]⁺˙ | C₇H₁₂O₂ | 128.0837 | Sequential Loss of Bromine Radicals |

| [M - C₃H₇]⁺ | C₄H₅Br₂O₂ | 243.8693 | Cleavage of the Alkyl Chain |

| [COOCH₂CH₃]⁺ | C₃H₅O₂ | 73.0289 | Cleavage at the α-carbon |

Note: The m/z values are theoretical and would show a characteristic isotopic pattern if bromine is present. The relative abundances of these fragments would depend on their stability. libretexts.orgdocbrown.info

Other Chromatographic and Spectroscopic Methods (e.g., GC-MS, HPLC-UV for purity and structural aspects)

To complement mass spectrometry data, chromatographic techniques are indispensable for assessing the purity of "this compound" and providing additional structural verification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like ethyl esters. nih.govcabidigitallibrary.org In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification.

A GC-MS analysis of "this compound" would provide its retention time, which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The resulting mass spectrum for the chromatographic peak would confirm the identity of the compound, and the integration of the peak area can be used to determine its purity relative to other volatile components in the sample.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For less volatile impurities or for compounds that may degrade at the high temperatures used in GC, HPLC is a powerful alternative. While the ester itself lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower UV wavelengths (around 210 nm) due to the carbonyl group. researchgate.net

An HPLC method, typically using a reversed-phase column (e.g., C18), would separate the compound from non-volatile impurities. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The choice of mobile phase (e.g., a mixture of acetonitrile and water) would be optimized to achieve good separation. While HPLC-UV is excellent for purity assessment, coupling HPLC to a mass spectrometer (LC-MS) would provide more definitive identification of any impurities.

Theoretical and Computational Chemistry Studies of Valeric Acid, 2,2 Dibromo , Ethyl Ester

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govyoutube.com For Valeric acid, 2,2-dibromo-, ethyl ester, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The presence of two electronegative bromine atoms on the alpha-carbon is expected to significantly influence the electronic structure. These atoms would withdraw electron density from the adjacent carbon atom, creating a significant partial positive charge on it. This electron-withdrawing effect would also propagate to a lesser extent to the carbonyl group.

A typical output from a DFT calculation would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For ethyl 2,2-dibromopentanoate, the LUMO is likely to be centered on the C-Br bonds, indicating that the molecule is susceptible to nucleophilic attack at the alpha-carbon.

Table 1: Hypothetical Electronic Properties of Ethyl 2,2-dibromopentanoate from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -10 to -11 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1 to -2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8 - 9 eV | Suggests moderate kinetic stability. |

These values are estimations based on calculations for similar halogenated esters and would be refined by specific DFT calculations using appropriate functionals and basis sets, such as B3LYP/6-311++G(d,p). mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the key rotatable bonds are the Cα-Cβ bond of the pentyl chain and the C-O bond of the ester group.

Energy minimization calculations, typically performed using molecular mechanics or quantum mechanical methods, can identify the most stable conformations (local and global minima on the potential energy surface). utdallas.edu The relative energies of different conformers determine their population at a given temperature.

Table 2: Relative Energies of Hypothetical Conformers of Ethyl 2,2-dibromopentanoate

| Conformer | Dihedral Angle (Br-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti | 180° | 0.0 | Minimized steric interaction between bromine and the alkyl chain. |

| Gauche | 60° | 1.2 | Steric repulsion between a bromine atom and the alkyl chain. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the detailed pathways of chemical reactions. mdpi.comrsc.orgsciepub.com For this compound, this can involve mapping the potential energy surface for reactions such as nucleophilic substitution, elimination, or reduction.

Transition State Analysis for Key Transformations

A key aspect of reaction mechanism studies is the identification and characterization of transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For instance, in a hypothetical SN2 reaction with a nucleophile (e.g., I⁻), computational modeling could be used to locate the pentacoordinate carbon transition state. The geometry of this TS, including the bond lengths of the incoming nucleophile and the leaving group, would be determined. Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Investigation of Intermediates and Reaction Pathways

Computational studies can also identify and characterize reaction intermediates, which are local minima on the potential energy surface. mdpi.com For example, in a reaction involving the formation of a carbocation intermediate, its stability and geometry can be calculated.

One plausible reaction for ethyl 2,2-dibromopentanoate is its reduction with a reagent like zinc, which could proceed through a carbanion or a radical intermediate. Computational modeling can help distinguish between different possible pathways by comparing the activation energies for each step. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the intended reactants and products. nih.gov

Stereochemical Prediction and Rationalization

Computational chemistry can be a powerful tool for predicting and rationalizing the stereochemical outcome of reactions. rsc.orgrsc.org Although the alpha-carbon of this compound is not a stereocenter, reactions at this carbon can create one.

For example, if one of the bromine atoms is selectively replaced by another group, a chiral center is formed. The stereoselectivity of such a reaction would depend on the relative energies of the diastereomeric transition states leading to the different stereoisomers.

Computational models can be used to calculate the energies of these competing transition states. The difference in activation energies (ΔΔG‡) between the two pathways can be used to predict the ratio of the stereoisomeric products. Factors influencing the stereochemical outcome, such as steric hindrance and electronic effects from the substituents and the approaching reagent, can be analyzed from the optimized geometries of the transition states. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 2,2-dibromopentanoate |

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes

The future development of applications for ethyl 2,2-dibromopentanoate is intrinsically linked to the availability of efficient and versatile methods for its synthesis. Current synthetic strategies often involve multi-step processes that may lack broad applicability, especially for complex molecular architectures. cmu.edu Future research will likely focus on overcoming these limitations.

One promising avenue is the exploration of novel rearrangement reactions. For instance, a two-step process involving the formation of a mixed acetal (B89532) from an allylic alcohol, followed by a tandem dehydrobromination and Claisen rearrangement, has been shown to produce functionalized γ,δ-unsaturated α,α-dibromo esters. nih.gov Adapting this methodology could provide access to a wider range of structurally diverse analogs of ethyl 2,2-dibromopentanoate that are currently inaccessible.

Furthermore, there is a continuous need for more practical and scalable synthetic methods. A recently reported approach involves the dibromination of aldehydes followed by an oxidative esterification using iodine, a process that can be performed in a one-pot manner and has been successfully scaled up. nih.gov The development of similar streamlined, high-yielding, and scalable protocols for the synthesis of ethyl 2,2-dibromopentanoate from readily available starting materials will be a key enabler for its broader use in both academic and industrial research.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Claisen Rearrangement of Dibromoketene Acetals | Access to complex and functionalized analogs. nih.gov | Broadening the substrate scope and improving reaction conditions. |

| One-Pot Dibromination-Esterification of Aldehydes | High efficiency, scalability, and operational simplicity. nih.gov | Optimization for a wider range of aliphatic aldehydes and esters. |

| Catalytic Methods | Reduced waste, milder reaction conditions, and potential for asymmetry. | Discovery of novel catalysts for the direct dibromination of esters or their precursors. |

Exploration of Unprecedented Reactivity Patterns

The twin bromine atoms at the α-position of ethyl 2,2-dibromopentanoate confer upon it a unique reactivity profile that is ripe for further exploration. A significant area of interest is its use as a precursor to highly reactive intermediates, such as ynolates. nih.gov The treatment of α,α-dibromo esters with strong bases can generate these species, which can then participate in a variety of carbon-carbon bond-forming reactions. cmu.edu Future research could focus on uncovering new transformations of ynolates derived from ethyl 2,2-dibromopentanoate, leading to the synthesis of novel molecular scaffolds.

Another emerging area is the investigation of multicomponent tandem reactions. For example, processes involving an initial atom transfer radical addition (ATRA), followed by elimination and nucleophilic substitution, could be designed to construct complex molecules from simple precursors in a single operation. frontiersin.org The development of such reactions involving ethyl 2,2-dibromopentanoate would be highly valuable for diversity-oriented synthesis.

Furthermore, the gem-dibromo functionality can be seen as a latent carbonyl group or a precursor to other functional groups. Investigating novel transition-metal-catalyzed cross-coupling reactions or radical-mediated transformations of the C-Br bonds could unlock unprecedented reactivity patterns and expand the synthetic utility of this compound.

| Reactivity Pattern | Emerging Opportunity | Potential Application |

| Ynolate Formation | Development of novel cycloaddition and insertion reactions. cmu.edu | Synthesis of complex heterocycles and natural products. |

| Multicomponent Tandem Reactions | Efficient construction of molecular complexity from simple starting materials. frontiersin.org | High-throughput synthesis and drug discovery. |

| Transition-Metal Catalysis | Selective functionalization of one or both C-Br bonds. | Creation of novel building blocks for organic synthesis. |

Catalytic Asymmetric Synthesis Involving α,α-Dibromoesters

The development of catalytic asymmetric methods to control the stereochemistry of reactions involving α,α-dibromoesters is a significant future challenge and opportunity. While the α-carbon of ethyl 2,2-dibromopentanoate is not a stereocenter, its reactions can generate new chiral centers. Future research will likely focus on the design of chiral catalysts that can control the stereochemical outcome of these transformations.

One promising approach is the use of chiral metal complexes to mediate enantioselective reactions. For example, chiral copper complexes have been used in the enantioselective synthesis of boronate-substituted tertiary alcohols from the addition of diborylmethane to α-ketoesters. alfa-chemistry.com Similar catalytic systems could be developed for the enantioselective addition of nucleophiles to the carbonyl group of precursors to α,α-dibromoesters, or for subsequent transformations of the dibromoester itself.

Furthermore, the field of organocatalysis offers a powerful toolbox for asymmetric synthesis. Chiral amines, phosphoric acids, or other small organic molecules could be designed to catalyze the enantioselective functionalization of α,α-dibromoesters or their derivatives. doi.org The development of such methods would provide access to a wide range of enantioenriched compounds with potential applications in medicinal chemistry and materials science.

Advanced Materials Science Applications (focused on chemical modification, not end-use product properties)

The unique chemical reactivity of ethyl 2,2-dibromopentanoate makes it a promising candidate for the chemical modification of materials to create novel functionalities. Future research in this area will likely focus on leveraging its reactive handles for surface modification and polymer functionalization.

One exciting opportunity lies in the use of α,α-dihaloesters as initiators for surface-grafted atom transfer radical polymerization (ATRP). cmu.edu By immobilizing molecules similar to ethyl 2,2-dibromopentanoate on a surface, it is possible to grow polymer chains directly from that surface, creating "polymer brushes." ohiolink.edu This "grafting from" approach allows for the precise control over the density and thickness of the polymer layer, enabling the tailoring of surface properties like wettability and biocompatibility. nih.gov

Moreover, the conversion of ethyl 2,2-dibromopentanoate to its corresponding ynolate opens up possibilities for surface functionalization via cycloaddition reactions. frontiersin.orgresearchgate.net For instance, ynolates can participate in [3+2] cycloadditions with azides (a "click" reaction), which is a highly efficient and specific method for attaching molecules to surfaces or to other polymers. nih.gov This could be used to create patterned surfaces or to functionalize polymers with specific bioactive molecules.

| Application Area | Chemical Modification Strategy | Potential Outcome |

| Surface Modification | "Grafting from" polymerization using α,α-dihaloester initiators. cmu.eduohiolink.edu | Creation of surfaces with tailored wettability, adhesion, and biocompatibility. |

| Polymer Functionalization | Post-polymerization modification via ynolate-azide cycloaddition. nih.govresearchgate.net | Synthesis of well-defined block copolymers and functionalized macromolecules. |

| Nanomaterial Synthesis | Use as a building block for the synthesis of functionalized carbon nanotubes or graphene. researchgate.net | Development of novel electronic and optoelectronic materials. |

Integration with Continuous Flow and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is a rapidly growing area of research that promises to accelerate the pace of discovery and development. Ethyl 2,2-dibromopentanoate and its derivatives are well-suited for such technologies.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or dangerous to scale up in batch. researchgate.net Future research could focus on developing continuous flow processes for the synthesis of ethyl 2,2-dibromopentanoate, potentially leading to safer and more efficient production methods. Furthermore, the generation and use of reactive intermediates, such as ynolates, can be more readily controlled in a flow reactor, opening up new possibilities for their synthetic application.

Automated synthesis platforms, which combine robotics with data-driven algorithms, can further enhance the efficiency of chemical synthesis. These systems can perform a large number of experiments in a short amount of time, allowing for the rapid optimization of reaction conditions. The integration of the synthesis and reactivity studies of ethyl 2,2-dibromopentanoate with such automated platforms could significantly accelerate the discovery of its novel properties and applications. nih.gov

Q & A

Q. What structural analogs of ethyl 2,2-dibromovalerate show bioactivity (e.g., antimicrobial or antioxidant properties)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.